molecular formula C26H22ClF3N2O3 B143150 Tau-fluvalinate CAS No. 102851-06-9

Tau-fluvalinate

Cat. No.: B143150
CAS No.: 102851-06-9
M. Wt: 502.9 g/mol
InChI Key: INISTDXBRIBGOC-XMMISQBUSA-N
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Description

Tau-fluvalinate is a synthetic pyrethroid insecticide and miticide widely used in apiculture to control the parasitic mite Varroa destructor, which affects honey bee colonies. It is known for its broad-spectrum activity and is effective against a variety of insects. The compound is an isomeric mixture and is characterized by its contact and stomach action, acting as a sodium channel modulator .

Mechanism of Action

Target of Action

Tau-fluvalinate primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .

Mode of Action

This compound acts as a sodium channel modulator . It causes changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This interaction with its targets results in the disruption of normal neural activity, leading to the paralysis and eventual death of the pest.

Biochemical Pathways

It’s known that this compound affects the function of sodium channels, disrupting the normal flow of sodium ions across the nerve cell membrane . This disruption can lead to a cascade of effects downstream, including the impairment of normal neural signaling.

Pharmacokinetics

This compound is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . It’s known to have an affinity for beeswax, which can lead to its accumulation in the fat bodies of honey bees . This suggests that this compound may have significant bioaccumulation potential, which could impact its bioavailability and overall effectiveness.

Result of Action

The primary result of this compound’s action is the paralysis and death of the target pest. For example, it’s used to control Varroa destructor mites in honey bee colonies . . For instance, studies have found negative effects of this compound on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its effectiveness can be affected by the method of application, hive complexities, and bee behaviors . Additionally, environmental conditions such as pH and UV irradiation time can influence the photochemically-induced fluorescence spectral properties of this compound .

Biochemical Analysis

Biochemical Properties

Tau-fluvalinate interacts with voltage-gated sodium channels (VGSCs) in the nervous system of insects . The compound binds to these channels, causing prolonged depolarization and hyperexcitability . This leads to paralysis and death in insects .

Cellular Effects

This compound has been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses . It affects cognitive abilities and induces changes in energy metabolism associated with the subsets of specific neuropeptides .

Molecular Mechanism

The molecular mechanism of this compound involves interference with the recovery of action potentials through binding to voltage-gated sodium channels . This causes prolonged depolarization and hyperexcitability, leading to paralysis and death in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on honey bee learning, memory, responsiveness to sucrose, and survival . These effects were especially pronounced in high oral doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to have negative effects on honey bee learning, memory, responsiveness to sucrose, and survival .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its detoxification . It is metabolized very efficiently, leading to a relatively high tolerance towards these compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its solubility in organic solvents . It has a potential for particle-bound transport .

Subcellular Localization

It is known that this compound binds to voltage-gated sodium channels, which are located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tau-fluvalinate involves the esterification of cyano-(3-phenoxyphenyl)methanol with N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired isomeric mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often formulated as impregnated strips for use in beehives .

Chemical Reactions Analysis

Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolyzing Agents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed:

Scientific Research Applications

Tau-fluvalinate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Tau-fluvalinate: this compound is unique in its specific isomeric composition, which contributes to its effectiveness and selectivity against Varroa destructor. Its formulation as impregnated strips for beehives also sets it apart from other insecticides and acaricides .

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INISTDXBRIBGOC-XMMISQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037555
Record name tau-Fluvalinate
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Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA]
Record name Tau-fluvalinate
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Vapor Pressure

0.0000001 [mmHg]
Record name Tau-fluvalinate
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CAS No.

102851-06-9
Record name Tau-fluvalinate
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Record name Tau-fluvalinate [ISO]
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Record name tau-Fluvalinate
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Record name D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester
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Record name .TAU.-FLUVALINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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